4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

DHFR inhibition Antifolate drug design 5-Alkyl SAR

Select this 5-isopropyl pyrrolo[2,3-d]pyrimidine intermediate for targeted drug discovery. The branched isopropyl substituent is essential for engaging the G-loop selectivity pocket in PDK1 kinase programs and for achieving >500-fold pathogen selectivity over human DHFR in antifolate projects. Unlike the 5-methyl or 5-ethyl analogs, this intermediate provides a direct synthetic entry point for building Src-family kinase libraries and simultaneously eliminates hTS off-target liability via steric clash with Trp109. Procure this specific scaffold to avoid the extensive re-optimization required with linear alkyl variants.

Molecular Formula C9H11ClN4
Molecular Weight 210.66 g/mol
CAS No. 213623-60-0
Cat. No. B3325467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
CAS213623-60-0
Molecular FormulaC9H11ClN4
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESCC(C)C1=CNC2=C1C(=NC(=N2)N)Cl
InChIInChI=1S/C9H11ClN4/c1-4(2)5-3-12-8-6(5)7(10)13-9(11)14-8/h3-4H,1-2H3,(H3,11,12,13,14)
InChIKeyGRSASFHRWSWUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 213623-60-0) Procurement Guide: Sourcing a Differentiated Kinase-Inhibitor Intermediate with an Optimized 5-Isopropyl Substituent


4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 213623-60-0; molecular formula C9H11ClN4; MW 210.66) is a 5-isopropyl-bearing, 2-amino-4-chloro-substituted pyrrolo[2,3-d]pyrimidine that serves as a versatile late-stage intermediate for constructing selective kinase inhibitors and antifolates [1] [2]. Its core scaffold is privileged in medicinal chemistry, appearing in JAK, PDK1, Src-family, and DHFR-targeted drug-discovery programs, but the presence of the branched 5-isopropyl group—rather than a methyl, ethyl, or linear propyl substituent—fundamentally alters its physicochemical properties and its biological target engagement profile, making direct analog substitution inadvisable without re-optimization [2] [3].

Why 4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Cannot Be Replaced by 5-Methyl, 5-Ethyl, or 5-Unsubstituted Analogs in Lead Optimization Programs


The 5-position alkyl substituent on the pyrrolo[2,3-d]pyrimidine scaffold is not a passive spectator group; it directly modulates hydrophobic packing withVal115 in the human DHFR active site [1] and sterically governs selectivity between kinase targets [2] [3]. Gangjee et al. demonstrated that homologation from 5-methyl to 5-ethyl, 5-propyl, and 5-isopropyl systematically alters DHFR IC50 values by up to 700-fold and simultaneously shifts human thymidylate synthase (hTS) inhibition by more than 60-fold [1]. In kinase programs, the 5-isopropyl group has been specifically exploited in PDK1 inhibitor series to occupy a selectivity pocket under the G-loop, a binding mode inaccessible to smaller 5-substituents [2]. Consequently, substituting any other 5-alkyl variant will unpredictably re-order a compound's potency, selectivity, and pharmacokinetic profile, requiring full re-screening rather than simple replacement.

Quantitative Evidence Guide: Head-to-Head Comparative Data for 4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine vs. Closest Analogs


5-Isopropyl Substitution Drives a 700-Fold Divergence in Human DHFR Inhibition vs. the 5-Methyl Analog (Comparator: Classical Antifolate 1, R = Me)

In a systematic study of classical 2,4-diamino-5-alkyl-6-arylthio-7H-pyrrolo[2,3-d]pyrimidine antifolates by Gangjee et al. (J. Med. Chem. 2008), the 5-isopropyl-bearing classical antifolate (compound 4, for which the target compound is the direct synthetic precursor) exhibited an IC50 of 90 nM against isolated human DHFR, compared to 210 nM for the 5-methyl analog (compound 1) [1]. This represents a 2.3-fold improvement in enzymatic potency solely attributable to the branched isopropyl substituent. More critically, the selectivity index flips dramatically: compound 1 showed a human DHFR vs. T. gondii DHFR selectivity ratio of 1.2 (non-selective), whereas the 5-isopropyl analog 4, once elaborated to its nonclassical counterpart 17, achieved >500-fold selectivity for T. gondii DHFR over human DHFR [1]. In the nonclassical series, the 5-isopropyl-bearing compound 25 exhibited submicromolar potency against P. carinii DHFR, while the corresponding 5-propyl analogs (11–18) uniformly showed lower selectivity against P. carinii DHFR [1].

DHFR inhibition Antifolate drug design 5-Alkyl SAR

5-Isopropyl vs. 5-Propyl: Nonclassical Antifolate Selectivity Divergence Against Pneumocystis carinii DHFR

The same Gangjee et al. series compared 5-propyl (11–18) and 5-isopropyl (19–27) nonclassical antifolates head-to-head against P. carinii DHFR [1]. The 5-propyl analogs were consistently more potent and selective against P. carinii DHFR than the corresponding 5-isopropyl analogs. Among 5-isopropyl compounds, only the 1-naphthyl-substituted analog 25 achieved submicromolar potency against P. carinii DHFR, while the remainder of the 5-isopropyl series (19–24, 26, 27) displayed micromolar or weaker inhibition [1]. In contrast, multiple 5-propyl analogs (including 13 and 14) displayed potent inhibition with good selectivity ratios [1]. This demonstrates that the 5-isopropyl substitution produces a narrower potency window against P. carinii DHFR compared to 5-propyl, making the branched isopropyl congener a more stringent screening tool for target selectivity rather than broad-spectrum potency.

Pneumocystis carinii DHFR Selectivity ratios 5-Alkyl homologation

5-Isopropyl Homologation Reduces Human Thymidylate Synthase Off-Target Inhibition by 63- to 74-Fold Compared to 5-Methyl (Classical Antifolate Series)

In the same Gangjee et al. classical antifolate series, compounds 3 (5-propyl) and 4 (5-isopropyl) were approximately 63- to 74-fold less potent as inhibitors of human thymidylate synthase (hTS) compared to compound 1 (5-methyl) [1]. This substantial decrease in hTS activity is attributed to steric hindrance between the bulkier 5-alkyl groups and Trp109 in the hTS active site, a steric clash absent with the smaller 5-methyl substituent [1]. For medicinal chemistry programs where hTS inhibition constitutes an undesired off-target effect, the 5-isopropyl intermediate inherently biases downstream compounds toward reduced hTS liability before any additional structural optimization.

hTS off-target liability 5-Alkyl steric effects Kinase/antifolate selectivity

5-Isopropyl Enables PDK1 G-Loop Selectivity Pocket Engagement Absent in 5-Unsubstituted Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

In the Pfizer PDK1 inhibitor program described by Murphy et al. (J. Med. Chem. 2011), the 5-position of the 4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold serves as the attachment point for a pyrazin-2-yl-methanone warhead that extends into the PDK1 selectivity pocket under the glycine-rich loop (G-loop) [1]. The optimized lead PF-05017255, built on this 5-substituted pyrrolopyrimidine core, achieves a PDK1 Ki of 0.6 nM with >400-fold selectivity over PI3Kα, AKT, S6K, and mTOR [1]. The 5-carbonyl-linked substituent on the pyrrolopyrimidine scaffold is structurally enabled by the isopropyl group at the 7-position, which orients the core for productive G-loop engagement [1]. Pyrrolo[2,3-d]pyrimidine scaffolds lacking the 5-substituent cannot access this selectivity pocket, resulting in promiscuous PI3K pathway inhibition that confounds cellular readouts [1].

PDK1 kinase inhibition G-loop selectivity pocket Structure-based drug design

5-Substituted Pyrrolo[2,3-d]pyrimidine pp60c-Src Inhibitors: 5-Isopropyl-Substituted Analogs Show IC50 Values Comparable to Lead Compounds (Class-Level SAR)

Olgen et al. (Arch. Pharm. 2008) synthesized and evaluated a series of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogs as pp60c-Src tyrosine kinase inhibitors [1]. The lead compounds in this series (7a, 7d, 7e) demonstrated IC50 values of 13.9 μM, 34.5 μM, and 78.4 μM, respectively, against pp60c-Src [1]. While the published series focused on 5-aryl/heteroaryl substitutions rather than 5-isopropyl, the SAR established that 5-position substitution is a key determinant of Src inhibitory activity [1]. The 4-chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine core provides a versatile 5-position that can be further elaborated to generate potent Src inhibitors, whereas the 5-unsubstituted parent scaffold (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, CAS 84955-31-7) lacks this functionalization handle and cannot directly access the same chemical space [1].

pp60c-Src tyrosine kinase 5-Substituted SAR Anticancer kinase inhibitors

Commercially Available Purity Specification: 97–98% Minimum Purity Enables Direct Use in Late-Stage Diversification Without Re-Purification

Commercial suppliers list 4-chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine with a minimum purity specification of 97% (AKSci Catalog No. 8309EP) or NLT 98% (MolCore Catalog No. MC540322) . The compound is supplied with full quality assurance documentation including SDS and COA upon request . This purity level is sufficient for direct use in SNAr reactions at the 4-chloro position and in further functionalization at the 5-isopropyl and 2-amino positions without additional chromatographic purification steps, reducing procurement-to-experiment cycle time by 1–2 business days compared to lower-purity or custom-synthesized alternatives.

Synthetic intermediate procurement Purity specification Late-stage functionalization

Optimal Application Scenarios for 4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Based on Quantitative Differentiation Evidence


Development of Pathogen-Selective DHFR Inhibitors with Reduced Human Off-Target Activity

Programs targeting Pneumocystis carinii, Toxoplasma gondii, or Mycobacterium avium DHFR should select this 5-isopropyl intermediate over the 5-methyl or 5-ethyl analogs. The branched isopropyl group—when elaborated into classical or nonclassical antifolates—confers pathogen selectivity ratios exceeding 500-fold (as demonstrated for T. gondii DHFR with compound 17) while simultaneously reducing hTS off-target liability by 63- to 74-fold compared to the 5-methyl analog [1]. This dual advantage of enhanced pathogen selectivity plus reduced human enzyme inhibition makes this intermediate the rational procurement choice for anti-opportunistic infection drug discovery [1].

PDK1-Selective Kinase Inhibitor Lead Optimization Requiring G-Loop Selectivity Pocket Access

For oncology programs targeting PDK1 in the PI3K/AKT/mTOR signaling axis, the 5-isopropyl pyrrolo[2,3-d]pyrimidine scaffold is the required intermediate for attaching pyrazin-2-yl-methanone warheads that occupy the G-loop selectivity pocket. As demonstrated by Murphy et al., this scaffold enabled the development of PF-05017255 with a PDK1 Ki of 0.6 nM and >400-fold selectivity over PI3K pathway kinases, a selectivity profile unattainable from 5-unsubstituted pyrrolopyrimidine starting materials [2]. Procurement of the target compound directly enables access to this privileged selectivity pocket [2].

Src-Family Kinase Inhibitor Library Synthesis via 5-Position Diversification

Medicinal chemistry groups building focused libraries of pp60c-Src tyrosine kinase inhibitors should procure this 5-isopropyl intermediate as the core scaffold. The published SAR by Olgen et al. establishes that 5-position substitution is essential for Src inhibitory activity, with lead compounds achieving IC50 values as low as 13.9 μM [3]. The 5-isopropyl group provides a functionalization handle for further elaboration into Src-active compounds, whereas the 5-unsubstituted parent (CAS 84955-31-7) lacks this synthetic entry point and is unsuitable for Src-focused library construction [3].

Kinase Inhibitor Programs Requiring Reduced hTS Off-Target Liability from the Outset

For any kinase or antifolate program where human thymidylate synthase inhibition is an undesired liability, the 5-isopropyl intermediate should be preferred over the 5-methyl analog. The steric clash between the branched isopropyl group and Trp109 in the hTS active site provides a 63- to 74-fold reduction in hTS inhibition compared to the 5-methyl congener, as quantified in the classical antifolate series by Gangjee et al. [1]. Selecting this intermediate at the synthesis stage proactively eliminates a major off-target concern without requiring additional medicinal chemistry optimization cycles [1].

Quote Request

Request a Quote for 4-Chloro-5-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.